Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate
Description
Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1823499-68-8) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with methyl groups at positions 4 and 6 and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-5-13-9(7(2)11-6)4-8(12-13)10(14)15-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWYTEMBXZVCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)OC)C(=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazolopyrazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrazolopyrazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate serves as an advanced intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with biological molecules, making it a candidate for drug development.
- Case Study: Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study published in Molecules highlighted the synthesis of pyrazolo[1,5-a]pyrimidines, which showed promising results against cancer cell lines, suggesting that derivatives of this compound could be explored for similar therapeutic effects .
Agricultural Applications
The compound's biological activity extends to agricultural chemistry, where it can be utilized as a pesticide or herbicide.
- Case Study: Herbicidal Properties
A study examining the herbicidal activity of pyrazole derivatives found that certain modifications to the pyrazole structure enhanced its efficacy against specific weed species. This suggests that this compound could be developed into effective agricultural agents .
Material Science
In material science, this compound is being investigated for its potential use in developing new materials with specific properties.
- Application: Polymer Chemistry
The unique structure of this compound allows it to act as a building block for creating novel polymers with enhanced thermal stability and mechanical properties. Research into its polymerization processes shows promise for applications in coatings and composite materials .
Mechanism of Action
The mechanism of action of Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dipeptidyl peptidase-IV, which is involved in glucose metabolism. The interaction with these molecular targets can modulate various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Ester Variants
- Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1449598-76-8) Structural Difference: Ethyl ester replaces the methyl ester. Molecular Weight: 219.24 vs. 219.10 for the methyl variant.
Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1449598-75-7)
Core Modifications
Pyrazolo[1,5-a]pyrimidine Analogs
- Tetrahydropyrazolo[1,5-a]pyrazine Derivatives Example: Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 604003-25-0). Structural Difference: Saturated pyrazine ring with a 4-oxo group.
Substituent Variations
Methyl 5-(4-Fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 477845-46-8)
Functionalized Derivatives (e.g., Nitro or Bromo Groups)
Table 1: Key Properties of Selected Analogs
Biological Activity
Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.25 g/mol. Its structure features a fused pyrazole and pyrazine ring system, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.25 g/mol |
| CAS Number | 1449598-76-8 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in critical biochemical pathways. For instance, it may modulate RNA splicing mechanisms relevant to diseases such as spinal muscular atrophy.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess this activity. Preliminary studies indicate its potential efficacy against various bacterial strains.
- Anti-inflammatory Effects : Compounds structurally related to this pyrazolo compound have been noted for their anti-inflammatory properties. Further investigation is required to establish the specific anti-inflammatory effects of this compound .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of methyl groups at the 4 and 6 positions of the pyrazolo ring appears to enhance its interaction with biological targets compared to simpler analogs. This substitution pattern may influence both the binding affinity and selectivity towards specific enzymes or receptors.
Case Studies and Research Findings
- Spinal Muscular Atrophy : A study highlighted that compounds similar to this compound could modulate survival motor neuron (SMN) splicing. This is particularly relevant for developing treatments for spinal muscular atrophy.
- Antimicrobial Testing : In vitro studies have indicated that related pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. This suggests a promising avenue for further exploration of this compound in antimicrobial drug development .
- Anti-cancer Potential : Research into pyrazole derivatives has revealed their potential as anticancer agents due to their ability to inhibit key enzymes involved in tumor growth. This compound could be investigated further in this context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
